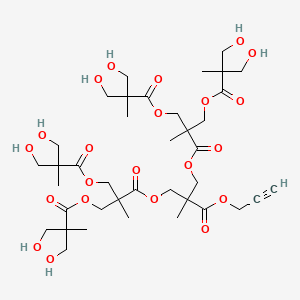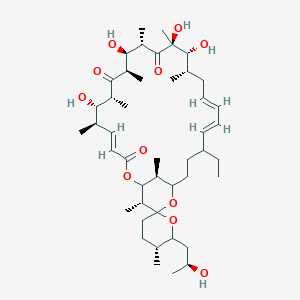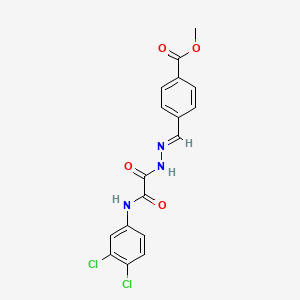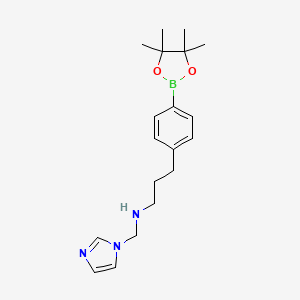
N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine is a synthetic organic compound that features both an imidazole ring and a boronate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Imidazole Derivative: Starting with an imidazole derivative, a suitable alkylation reaction can introduce the (1H-Imidazol-1-yl)methyl group.
Boronate Ester Introduction: The phenyl ring can be functionalized with a boronate ester group using Suzuki coupling reactions, which typically involve palladium catalysts and boronic acids or esters.
Final Assembly: The final step would involve coupling the two intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under strong oxidative conditions.
Reduction: The boronate ester group can be reduced to form boronic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the boronate ester group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could yield boronic acids.
科学的研究の応用
Chemistry
In organic synthesis, this compound can be used as a building block for more complex molecules, especially in the synthesis of pharmaceuticals and agrochemicals.
Biology
Medicine
Compounds containing imidazole and boronate ester groups have been investigated for their potential as enzyme inhibitors, particularly in the treatment of diseases like cancer and bacterial infections.
Industry
In materials science, boronate esters are used in the development of advanced materials, including polymers and sensors.
作用機序
The mechanism of action of N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine would depend on its specific application. For example, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The imidazole ring could coordinate with metal ions, while the boronate ester could form reversible covalent bonds with diols in biological systems.
類似化合物との比較
Similar Compounds
N-((1H-Imidazol-1-yl)methyl)-3-phenylpropan-1-amine: Lacks the boronate ester group.
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine: Lacks the imidazole ring.
N-((1H-Imidazol-1-yl)methyl)-3-(4-bromophenyl)propan-1-amine: Contains a bromine atom instead of the boronate ester.
Uniqueness
The presence of both the imidazole ring and the boronate ester group in N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine makes it unique
特性
分子式 |
C19H28BN3O2 |
|---|---|
分子量 |
341.3 g/mol |
IUPAC名 |
N-(imidazol-1-ylmethyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine |
InChI |
InChI=1S/C19H28BN3O2/c1-18(2)19(3,4)25-20(24-18)17-9-7-16(8-10-17)6-5-11-21-14-23-13-12-22-15-23/h7-10,12-13,15,21H,5-6,11,14H2,1-4H3 |
InChIキー |
RHOCROYMDVFRCB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCNCN3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




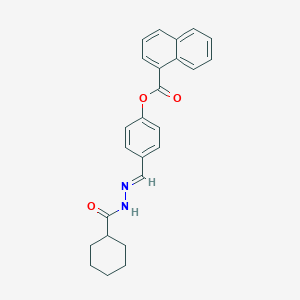
![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)
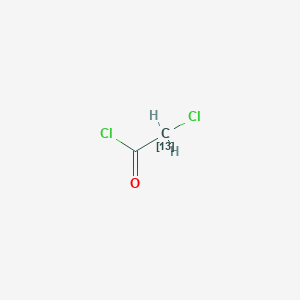

![1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone](/img/structure/B12055386.png)

![2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12055396.png)
![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12055398.png)
